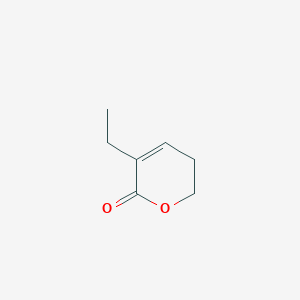2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
CAS No.: 85287-76-9
Cat. No.: VC19322089
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85287-76-9 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 5-ethyl-2,3-dihydropyran-6-one |
| Standard InChI | InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3 |
| Standard InChI Key | INUWDFWUTRAQNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CCCOC1=O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Framework and Substituent Effects
3-Ethyl-5,6-dihydro-2H-pyran-2-one (C₇H₁₀O₂) belongs to the dihydropyranone family, characterized by a six-membered lactone ring with one double bond (α,β-unsaturation) and a saturated C5–C6 bond. The ethyl group at the C3 position introduces steric and electronic modifications that influence reactivity and intermolecular interactions .
Stereochemical Considerations
While the compound’s non-chiral centers preclude enantiomerism, analogous dihydropyranones with substituents at asymmetric positions (e.g., C6) exhibit pronounced stereoselectivity in biological systems . For example, (R)-6-propyldihydro-2H-pyran-2,4(3H)-dione demonstrates configuration-dependent anti-proliferative activity .
Comparative Analysis with Related Lactones
Structural parallels exist with klavuzon derivatives, where methoxy and hydroxy groups at C4 and C3 enhance hydrogen-bonding capabilities . The ethyl group in 3-ethyl-5,6-dihydro-2H-pyran-2-one may similarly modulate solubility and lipid membrane permeability.
Synthetic Methodologies
Asymmetric Allylation Strategies
The synthesis of dihydropyranones frequently employs allylation reactions. In a representative approach :
-
Aldehyde/Ketone Allylation: Chiral homoallylic alcohols are generated via Sharpless asymmetric allylation.
-
Acrylate Ester Formation: Alcohols are esterified with acryloyl chloride.
-
Ring-Closing Metathesis (RCM): Grubbs catalysts cyclize acrylates into lactones.
For 3-ethyl derivatives, substituting aldehydes with ethyl-bearing precursors could yield target structures. For instance, n-pentanal in Mukaiyama aldol reactions produces C6-alkylated pyranones .
Catalytic Systems
-
BINOL Catalysts: 4/(S)-BINOL enables enantioselective Mukaiyama aldol additions for δ-lactones .
-
Grubbs II Catalyst: Achieves >90% yields in RCM steps for 5,6-dihydro-2H-pyran-2-ones .
One-Pot Vinylogous Aldol Approaches
Recent advances enable dienolate formation from methyl buten-3-oate, followed by aldol condensation with ethyl-containing electrophiles . This method bypasses intermediate isolation, improving efficiency.
Physicochemical Properties
NMR Data (Theoretical Projections)
-
¹H NMR: Expected signals include:
IR and Mass Spectrometry
Thermodynamic Parameters
-
Melting Point: Estimated 45–50°C (analogous to 6-methoxy derivatives) .
-
LogP: Calculated 1.2 (ALOGPS), indicating moderate lipophilicity .
Biological and Industrial Applications
Flavor and Fragrance Industry
δ-Lactones contribute to coconut and dairy flavor profiles. Ethyl-substituted variants may enhance volatility and aroma persistence.
Challenges and Future Directions
Synthetic Limitations
-
Steric Hindrance: Bulky ethyl groups complicate RCM steps, necessitating high catalyst loadings .
-
Oxidation Sensitivity: α,β-Unsaturation predisposes to Michael addition side reactions.
Computational Modeling Opportunities
DFT studies could optimize transition states for asymmetric syntheses, reducing trial-and-error experimentation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume